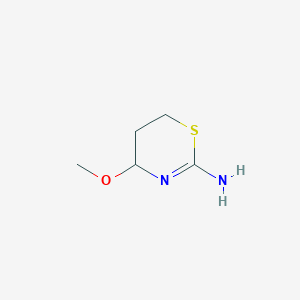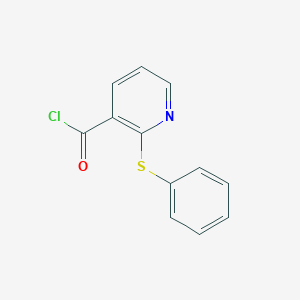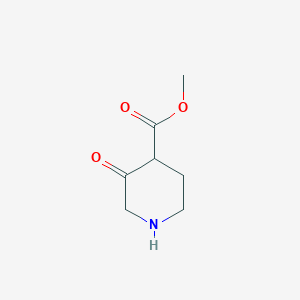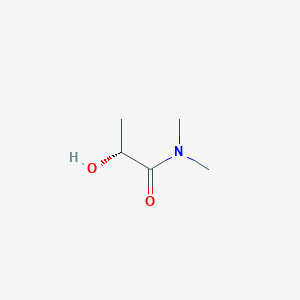
(2R)-2-hydroxy-N,N-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-hydroxy-N,N-dimethylpropanamide is an organic compound with the molecular formula C5H11NO2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-hydroxy-N,N-dimethylpropanamide can be achieved through several methods. One common approach involves the reaction of ®-2-hydroxypropanoic acid with dimethylamine. The reaction typically occurs under mild conditions, with the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Another method involves the reduction of this compound from its corresponding nitrile, (2R)-2-hydroxy-2-methylpropanenitrile, using a reducing agent such as lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of the corresponding nitrile or the direct amidation of ®-2-hydroxypropanoic acid with dimethylamine. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-hydroxy-N,N-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of (2R)-2-oxo-N,N-dimethylpropanamide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable leaving group.
Major Products Formed
Oxidation: (2R)-2-oxo-N,N-dimethylpropanamide
Reduction: (2R)-2-hydroxy-N,N-dimethylpropanamine
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2R)-2-hydroxy-N,N-dimethylpropanamide has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme-substrate interactions due to its chiral nature.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of (2R)-2-hydroxy-N,N-dimethylpropanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxyl and amide groups play crucial roles in these interactions, forming hydrogen bonds and other non-covalent interactions with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-hydroxy-N,N-dimethylpropanamide: The enantiomer of (2R)-2-hydroxy-N,N-dimethylpropanamide, with similar chemical properties but different biological activity.
(2R)-2-hydroxy-N-methylpropanamide: A related compound with one less methyl group on the nitrogen atom.
(2R)-2-hydroxypropanamide: A simpler compound lacking the dimethyl substitution on the nitrogen atom.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of both hydroxyl and dimethylamide functional groups
Propriétés
IUPAC Name |
(2R)-2-hydroxy-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-4(7)5(8)6(2)3/h4,7H,1-3H3/t4-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBLAXBYYVCOLT-SCSAIBSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
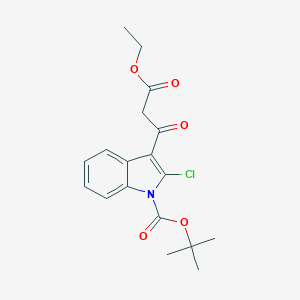
![Trisodium;2-[[2-[bis(carboxylatomethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-oxidophosphoryl]oxypropyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydrate](/img/structure/B65020.png)
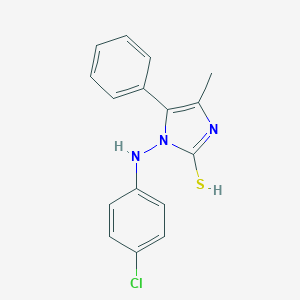
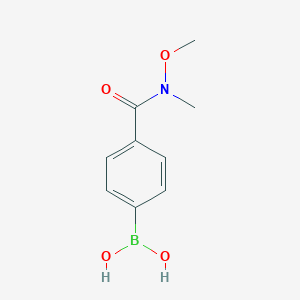
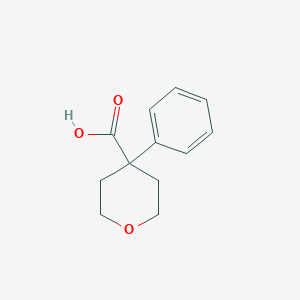
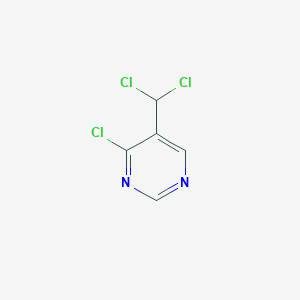
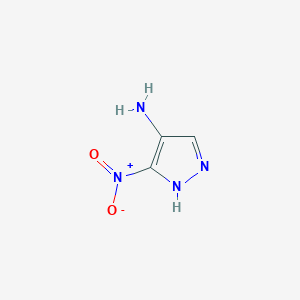
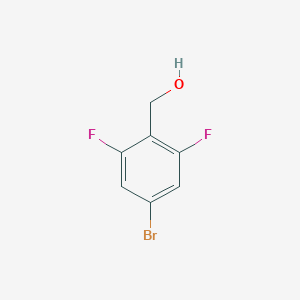
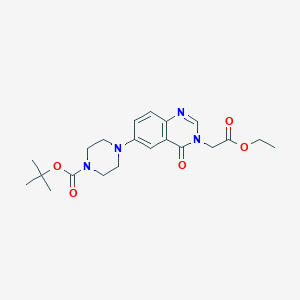
![[1-[2-Bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B65042.png)
![5,5-Dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B65047.png)
